molecular formula C19H18N6O B3730769 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3730769
M. Wt: 346.4 g/mol
InChI Key: WTSSUWNJHIIVFC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-triazine class, characterized by a fused heterocyclic core structure. Its molecular framework includes a pyridin-3-yl substituent at position 4, a 3-methylphenylamino group at position 2, and a methyl group at position 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications. The pyridine ring enhances solubility compared to purely aromatic substituents, while the 3-methylphenyl group may influence binding interactions in biological targets .

Properties

IUPAC Name

8-methyl-2-(3-methylanilino)-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12-5-3-7-15(9-12)22-18-23-17(14-6-4-8-20-11-14)25-16(26)10-13(2)21-19(25)24-18/h3-11,17H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSSUWNJHIIVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-methylphenylamine with pyridine-3-carbaldehyde followed by cyclization with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its structural resemblance to known pharmacophores. Its derivatives may exhibit:

  • Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation. Research into its derivatives could yield effective anticancer agents.
  • Antimicrobial Properties : The presence of nitrogen-rich heterocycles often correlates with antimicrobial activity. Studies could explore its efficacy against various pathogens.

Drug Development

Given its unique structure, this compound could serve as a lead compound in drug discovery programs:

  • Lead Optimization : Modifications on the methyl and pyridine groups could enhance potency and selectivity against specific targets.
  • Bioavailability Studies : Understanding the pharmacokinetics and dynamics of this compound is essential for developing viable therapeutic agents.

Agricultural Chemistry

The potential use of this compound in agricultural applications is noteworthy:

  • Pesticide Development : Similar compounds have been explored for their insecticidal properties. Investigating this compound could lead to the development of new agrochemicals.

Material Science

The unique properties of this compound may find applications in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives found that compounds similar to 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl structures exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

Research focused on nitrogen-containing heterocycles demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The studies suggest that modifications to the pyridine ring can enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Solubility and Bioavailability

  • Pyridin-3-yl vs. Phenyl at Position 4 : The pyridin-3-yl group in the target compound enhances water solubility due to its polar nitrogen atom, compared to the purely hydrophobic phenyl group in the phenyl-substituted analogue .
  • Methoxy Substitution : The 3-methoxyphenyl variant () exhibits moderate solubility but improved metabolic stability due to reduced oxidative metabolism of the methoxy group .

Biological Activity

8-Methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of pyrimido[1,2-a][1,3,5]triazines, including the target compound, has been facilitated by various methodologies that allow for the introduction of different substituents. A notable approach involves the use of amino-substituted precursors which yield compounds with enhanced biological activity. Recent studies have highlighted the efficiency of these synthetic routes in generating bioactive derivatives with potential anticancer properties .

Anticancer Properties

Research indicates that compounds within the pyrimido[1,2-a][1,3,5]triazine family exhibit promising anticancer activities. For instance:

  • Cell Line Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, it was found to inhibit the growth of A549 lung cancer cells with an IC50 value of approximately 6.0 ± 0.4 μM .
  • Selectivity : Notably, the compound showed selective toxicity towards cancer cells while sparing normal human lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the pyrimidine and triazine moieties suggests potential interactions with various biological targets such as kinases and other enzymes involved in tumor progression .

Other Biological Activities

Beyond its anticancer properties, 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has also been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of pathogens such as Klebsiella pneumoniae and Microsporum canis .

Research Findings Summary

Study Findings References
Anticancer ActivityInhibits A549 cell growth (IC50 = 6.0 μM)
SelectivityNo significant inhibition on MRC-5 cells
Antimicrobial EffectsEffective against Klebsiella pneumoniae and Microsporum canis

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrimidine derivatives, compounds similar to 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one were assessed for their biological activities. The study highlighted that structural modifications significantly impact both potency and selectivity against cancerous cells .

Q & A

Q. What are the optimized synthetic routes for 8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of this compound typically involves multi-step pathways, including cyclization and cross-coupling reactions. For example, Suzuki-Miyaura coupling (using palladium catalysts) can introduce the pyridin-3-yl group at position 4 . Key steps include:
  • Reaction Optimization : Control temperature (reflux at 80–100°C) and solvent choice (1,4-dioxane or DMF) to minimize side reactions .
  • Catalyst Loading : Use tetrakis(triphenylphosphine)palladium(0) (0.05 mmol per 3 mmol substrate) for efficient coupling .
  • Workup : Recrystallization from acetonitrile or ethanol improves purity .
  • Critical Factors :
FactorImpact on YieldExample Conditions
TemperatureHigher yields at controlled reflux (~85°C)Ethanol reflux
Solvent PolarityPolar aprotic solvents enhance couplingDMF/1,4-dioxane
Catalyst Ratio1–5 mol% Pd(0) optimal0.05 mmol Pd(0)
  • Reference :

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3) and aromatic protons (δ 6.8–8.5 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Example Data :
TechniqueKey SignalsDiagnostic Value
1H NMRδ 2.35 (s, 3H, CH3)Confirms methyl substituent
HRMS[M+H]+ calc. 432.1852; found 432.1849Validates molecular formula
  • Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents and evaluation of bioactivity:
  • Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to assess impact on target binding .
  • In Vitro Assays : Test analogs against relevant targets (e.g., kinases) using enzyme inhibition assays (IC50 determination) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites .
  • Example SAR Table :
Analog SubstituentBiological Activity (IC50, nM)Key Interaction
3-Fluorophenyl12 ± 1.5H-bond with Lys123
4-Methoxyphenyl45 ± 3.2Hydrophobic packing
  • Reference :

Q. What strategies resolve contradictions in reported biological data across studies?

  • Methodological Answer : Address discrepancies through:
  • Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability .

  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

  • Case Study : Inconsistent cytotoxicity data may arise from differences in cell viability assays (MTT vs. ATP-based). Harmonizing protocols reduces variability .

    • Reference :

Q. What mechanistic approaches elucidate the compound’s mode of action in kinase inhibition?

  • Methodological Answer : Key methodologies include:
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • X-ray Crystallography : Resolve co-crystal structures with target kinases (e.g., PDB deposition) to visualize binding .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects .
  • Example Findings :
Target KinaseKd (nM)Structural Insight
ABL18.2Hydrogen bond with Thr315
SRC22.7Hydrophobic pocket occupancy
  • Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 2
8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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